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Compound of Interest

Compound Name: Centa

Cat. No.: B3026497 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals using Centa,

a chromogenic cephalosporin, for enzyme kinetics studies, particularly with β-lactamases.

Frequently Asked Questions (FAQs)
Q1: What is Centa and how does it work in enzyme kinetic assays?

A1: Centa is a chromogenic cephalosporin substrate used to measure the activity of β-

lactamase enzymes.[1][2] In its intact form, Centa is light yellow. When a β-lactamase

hydrolyzes the β-lactam ring in the Centa molecule, it releases a chromophore, causing a color

change to chrome yellow.[3] This change in color can be monitored spectrophotometrically by

measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's

activity.[1][4]

Q2: How do I prepare and store Centa stock solutions?

A2: Centa is highly soluble in aqueous buffers, such as 50 mM sodium phosphate at pH 7.0.[5]

Unlike other substrates like nitrocefin, it does not require organic solvents like DMSO for

dissolution.[5] For storage, it is recommended to reconstitute Centa, create aliquots, and freeze

them at -20°C. These stock solutions are stable for up to three months when stored at -20°C.

Q3: What is the optimal concentration of Centa to use in my assay?
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A3: The optimal Centa concentration depends on the specific kinetic parameters of your

enzyme, particularly its Michaelis constant (Kₘ). The Kₘ is the substrate concentration at which

the reaction rate is half of the maximum velocity (Vₘₐₓ).[6][7] To accurately determine enzyme

kinetics, it is recommended to test a range of Centa concentrations both below and above the

estimated Kₘ.[6] For routine assays where you want to ensure the enzyme is operating near its

maximum rate, a concentration of 10-20 times the Kₘ is often used.[8] Published studies have

used Centa concentrations in the range of 30 to 60 μM for kinetic analysis.[5]

Q4: My background absorbance is too high. What could be the cause?

A4: High background absorbance can be due to the spontaneous, non-enzymatic hydrolysis of

Centa. This can be influenced by buffer conditions. For instance, at 30°C, significant aminolysis

of Centa was observed in 300 mM Tris-HCl at pH 8.0.[5] To mitigate this, consider the

following:

Buffer Choice: Use buffers where Centa is more stable, such as 50 mM sodium phosphate

at pH 7.0.[5]

Buffer Concentration: Avoid high concentrations of certain buffers like Tris-HCl.[5]

Run a "No Enzyme" Control: Always include a control well with the assay buffer and Centa
but without the enzyme to measure the rate of non-enzymatic hydrolysis.[8] Subtract this rate

from your experimental values.

Q5: The reaction rate is too fast to measure accurately. What should I do?

A5: A reaction that proceeds too quickly can be difficult to measure accurately, especially the

initial linear rate. This usually indicates that the enzyme concentration is too high.[8] To address

this, perform serial dilutions of your enzyme stock to find a concentration that results in a linear

reaction rate over a measurable period.[8][9]
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Issue Possible Cause Suggested Solution

No or Low Enzyme Activity Inactive Enzyme

Verify enzyme activity using a

positive control. Ensure proper

storage conditions (-20°C or as

recommended) and avoid

repeated freeze-thaw cycles.

[8]

Centa Concentration Too Low

If the Centa concentration is

significantly below the Kₘ, the

reaction rate will be very low.

Increase the Centa

concentration.[8] It is crucial to

perform a substrate titration to

determine the optimal range.

[6][8]

Presence of an Inhibitor

Ensure all reagents and

buffers are free from

contaminating inhibitors. Run a

control reaction to test for

inhibition.[8]

Incorrect Wavelength

Ensure you are monitoring the

absorbance at the correct

wavelength. For Centa

hydrolysis, the increase in

absorbance should be

measured at 405 nm.[1][5]
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Non-linear Reaction Rate Substrate Depletion

If the reaction is monitored for

too long, the substrate

concentration will decrease,

leading to a slower reaction

rate. Ensure you are

measuring the initial velocity,

where less than 10% of the

substrate has been consumed.

[10]

Product Inhibition

The hydrolyzed products of the

Centa reaction may inhibit the

enzyme, causing the reaction

rate to decrease over time.[11]

[12] Focus on measuring the

initial linear phase of the

reaction.

Enzyme Instability

The enzyme may not be stable

under the assay conditions

(e.g., pH, temperature). Verify

the optimal conditions for your

enzyme's stability and activity.

[10]

High Variability Between

Replicates
Pipetting Errors

Ensure accurate and

consistent pipetting, especially

for small volumes of enzyme

and substrate.

Inconsistent Incubation Times

Use a multi-channel pipette or

automated dispenser to initiate

the reaction at the same time

for all wells.

Temperature Fluctuations

Pre-incubate the plate at the

desired reaction temperature

to ensure consistency across

all wells.[8]
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Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration

Prepare Reagents:

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[5]

Centa Stock Solution: Prepare a 10 mM Centa stock solution in the Assay Buffer.

Enzyme Stock Solution: Prepare a stock solution of your β-lactamase enzyme in the

Assay Buffer.

Set up the Assay Plate:

In a 96-well plate, add Assay Buffer to bring the final volume in each well to 200 µL.

Add a fixed, non-limiting concentration of Centa (e.g., 100 µM).

Prepare serial dilutions of your enzyme stock solution.

Add a range of enzyme concentrations to different wells. Include a "no enzyme" blank.[8]

Measure Activity:

Initiate the reaction by adding the enzyme.

Immediately place the plate in a spectrophotometer pre-set to the desired temperature

(e.g., 30°C).[5]

Monitor the increase in absorbance at 405 nm kinetically for 5-10 minutes.

Analyze Data:

Plot the initial reaction velocity (the linear portion of the absorbance vs. time curve) against

the enzyme concentration.

Select an enzyme concentration that falls within the linear range of this plot for subsequent

experiments.[9]
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Protocol 2: Determining Kₘ and Vₘₐₓ for Centa
Prepare Reagents:

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.[5]

Centa Stock Solution: Prepare a 10 mM Centa stock solution in the Assay Buffer.

Enzyme Solution: Prepare the enzyme at the optimal concentration determined in Protocol

1.

Set up the Assay Plate:

In a 96-well plate, add Assay Buffer to bring the final volume in each well to 200 µL.

Add the optimal concentration of the enzyme to each well (except for the "no enzyme"

blank).

Prepare serial dilutions of the Centa stock solution to create a range of final

concentrations (e.g., from 0.1 x estimated Kₘ to 10 x estimated Kₘ).[8]

Measure Activity:

Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.[8]

Initiate the reactions by adding the different concentrations of Centa to the wells.

Monitor the increase in absorbance at 405 nm kinetically.

Analyze Data:

Calculate the initial velocity (v) for each Centa concentration.

Plot the initial velocity (v) against the Centa concentration ([S]).

Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.[8]

Quantitative Data Summary
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Parameter Value Reference

Wavelength for Detection
405 nm (increase in

absorbance)
[1][5]

Molar Extinction Coefficient

(Δε)
+6,400 M⁻¹cm⁻¹ at 405 nm [4][5]

Recommended Assay Buffer
50 mM Sodium Phosphate, pH

7.0
[5]

Recommended Storage Aliquot and freeze at -20°C

Stock Solution Stability Up to 3 months at -20°C

Typical Concentration Range 30 - 100 µM [5]
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Caption: Workflow for determining enzyme kinetic parameters using Centa.
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Caption: Troubleshooting logic for low or no enzyme activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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